molecular formula C12H12N2O2 B12962865 Benzyl 5-amino-1H-pyrrole-2-carboxylate

Benzyl 5-amino-1H-pyrrole-2-carboxylate

Cat. No.: B12962865
M. Wt: 216.24 g/mol
InChI Key: HNZXECNOKFSOMX-UHFFFAOYSA-N
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Description

Benzyl 5-amino-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the 5-position and a carboxylate ester group at the 2-position. The benzyl group is attached to the carboxylate ester, making it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-1H-pyrrole-2-carboxylate typically involves the condensation of a pyrrole derivative with an appropriate benzyl ester. One common method is the reaction of 5-amino-1H-pyrrole-2-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 5-amino-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Benzyl 5-amino-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-amino-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted synthesis and research applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

benzyl 5-amino-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H12N2O2/c13-11-7-6-10(14-11)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8,13H2

InChI Key

HNZXECNOKFSOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)N

Origin of Product

United States

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